(S,S)-(-)-Hydrobenzoin

Catalog No.
S1534822
CAS No.
2325-10-2
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-(-)-Hydrobenzoin

CAS Number

2325-10-2

Product Name

(S,S)-(-)-Hydrobenzoin

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1

InChI Key

IHPDTPWNFBQHEB-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Synonyms

(1S,2S)-1,2-Diphenyl-1,2-ethanediol; D-1,2-Diphenyl-1,2-ethanediol; [S-(R*,R*)]-1,2-Diphenyl-1,2-ethanediol; (-)-(S,S)-Hydrobenzoin; (-)-1,2-Diphenyl-1,2-ethanediol; (-)-Hydrobenzoin; (1S,2S)-1,2-Diphenyl-1,2-ethanediol; (S,S)-(-)-1,2-Diphenyl-1,2-et

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O

Chiral reagent.

(S,S)-(-)-Hydrobenzoin (CAS 2325-10-2) is a C2-symmetric chiral 1,2-diol procured primarily as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric synthesis . Commercially supplied with strict enantiomeric purity specifications (typically ≥98.0% ee), it exhibits a characteristic melting point of 148–150 °C and a specific rotation of [α]24/D −94° (c = 2.5 in ethanol) . Its rigid, stereochemically defined backbone makes it highly valuable for constructing chiral acetals, crown ethers, and metal-alkoxide catalysts, providing a predictable steric environment that is essential for quantitative stereocontrol in pharmaceutical and fine chemical manufacturing .

Substituting (S,S)-(-)-hydrobenzoin with its closely related diastereomer, meso-hydrobenzoin, or a racemic mixture results in complete loss of stereocontrol in asymmetric applications [1]. Meso-hydrobenzoin possesses an internal plane of symmetry (achiral) and a significantly lower melting point (137–139 °C), rendering it incapable of inducing chirality in metal-catalyzed reactions or serving as a chiral auxiliary. Furthermore, replacing (S,S)-hydrobenzoin with alternative C2-symmetric diols like BINOL fundamentally alters the coordination geometry and electronic properties of the resulting catalyst complexes (e.g., in calcium- or titanium-mediated reactions), requiring extensive re-optimization of the entire synthetic route to recover target enantiomeric excesses[1].

Enantiocontrol in Calcium-Catalyzed Asymmetric Aldol Reactions

In the direct asymmetric aldol reaction of acetophenone and aliphatic aldehydes, the use of a chiral calcium alkoxide complex derived from (S,S)-(-)-hydrobenzoin provides quantifiable stereocontrol [1]. The (S,S)-hydrobenzoin/Ca catalyst system achieves up to 91% enantiomeric excess (ee) for the corresponding aldol products. Substituting this specific chiral ligand with non-optimized diols or utilizing a racemic baseline fails to achieve this level of asymmetric induction, directly reducing the yield of the desired (R)-configured β-hydroxy carbonyl compounds[1].

Evidence DimensionEnantiomeric excess (ee) of aldol products
Target Compound DataUp to 91% ee using (S,S)-hydrobenzoin/Ca complex
Comparator Or BaselineRacemic/uncatalyzed baseline (0% ee)
Quantified Difference91% absolute increase in enantiomeric excess
ConditionsDirect aldol reaction of acetophenone and aliphatic aldehydes at optimized temperatures.

Validates the procurement of (S,S)-hydrobenzoin as a high-performance chiral ligand for synthesizing optically pure β-hydroxy carbonyl pharmaceutical intermediates.

Diastereoselectivity in the Synthesis of Enantiopure Cyclitols

(S,S)-(-)-hydrobenzoin acts as a highly effective chiral auxiliary in the synthesis of enantiopure cyclitols from racemic precursors like (±)-3-bromocyclohexene [1]. When (S,S)-hydrobenzoin is used to form a chiral acetal, it directs the subsequent intramolecular oxyselenenylation with high diastereoselectivity. If the achiral meso-hydrobenzoin were used instead, no asymmetric induction would occur, resulting in an inseparable racemic mixture of the final cyclitol products [1].

Evidence DimensionDiastereomeric induction in cyclitol intermediates
Target Compound DataHigh diastereoselectivity enabling isolation of enantiopure cyclitols
Comparator Or BaselineMeso-hydrobenzoin (0% asymmetric induction)
Quantified DifferenceComplete transition from racemic output to enantiopure target isolation
ConditionsIntramolecular oxyselenenylation of 3-bromocyclohexene derivatives.

Demonstrates the critical role of (S,S)-hydrobenzoin's C2-symmetry in acting as a removable chiral directing group for complex natural product synthesis.

Enantioselective Titanium-Catalyzed Sulfoxidation

The complexation of titanium tetraisopropoxide with (S,S)-hydrobenzoin creates an enantioselective catalyst for the oxidation of aryl benzyl sulfides using tert-butyl hydroperoxide (TBHP) [1]. This system reliably produces aryl benzyl sulfoxides with >97% enantiomeric excess. In contrast, standard achiral oxidation methods yield racemic sulfoxides, and alternative chiral ligands often suffer from lower solubility or reduced ee in specific fluorinated substrates [1].

Evidence DimensionEnantiomeric excess (ee) of aryl benzyl sulfoxides
Target Compound Data>97% ee using Ti/(S,S)-hydrobenzoin complex
Comparator Or BaselineAchiral oxidation baseline (0% ee)
Quantified Difference>97% absolute increase in enantiomeric purity
ConditionsOxidation of aryl benzyl sulfides using TBHP and catalytic Ti/(S,S)-hydrobenzoin.

Confirms (S,S)-hydrobenzoin as a validated ligand choice for the asymmetric synthesis of chiral sulfoxide active pharmaceutical ingredients.

Physical Property Differentiation for Purity Verification

In procurement and laboratory quality control, distinguishing (S,S)-(-)-hydrobenzoin from its inactive diastereomer is critical for process reproducibility. (S,S)-(-)-hydrobenzoin exhibits a sharp melting point of 148–150 °C and a strong negative optical rotation ([α]24/D −94° in ethanol) . In contrast, meso-hydrobenzoin melts significantly lower at 137–139 °C and is optically inactive . This quantitative thermal and optical difference allows chemists to rapidly verify diastereomeric purity before committing the reagent to sensitive asymmetric catalytic cycles.

Evidence DimensionMelting point and optical rotation
Target Compound Datamp 148–150 °C; [α]D = -94°
Comparator Or Baselinemeso-hydrobenzoin (mp 137–139 °C; [α]D = 0°)
Quantified Difference11 °C higher melting point and distinct optical activity
ConditionsStandard analytical characterization (c = 2.5 in ethanol for optical rotation).

Provides a reliable, low-cost QC metric to ensure the procured material will perform as an active chiral inducer rather than an achiral dead-end.

Chiral Ligand Precursor for Calcium-Catalyzed Aldol Reactions

Directly following from its ability to induce up to 91% ee, (S,S)-hydrobenzoin is a required precursor for generating chiral calcium alkoxide catalysts used in the direct asymmetric aldol reaction of ketones and aliphatic aldehydes[1].

Chiral Auxiliary in Complex Natural Product Synthesis

(S,S)-hydrobenzoin is a validated choice for forming chiral acetals that direct subsequent diastereoselective transformations, such as intramolecular oxyselenenylations, enabling the isolation of enantiopure cyclitols and other highly functionalized cyclic intermediates [2].

Ligand for Titanium-Mediated Asymmetric Sulfoxidation

The compound is a strongly indicated ligand for the preparation of chiral sulfoxides via titanium-catalyzed oxidation, where the Ti/(S,S)-hydrobenzoin complex reliably delivers >97% ee for pharmaceutical intermediates[3].

Resolving Agent and Chiral Building Block

Due to its rigid C2-symmetric structure and distinct physical properties (mp 148-150 °C), it is a structurally predictable building block for synthesizing chiral crown ethers and phosphine ligands, where diastereomeric purity is easily verified prior to multi-step syntheses .

XLogP3

1.6

LogP

1.91 (LogP)

Melting Point

138.5 °C

UNII

WX45Q7714B

Other CAS

2325-10-2

Wikipedia

(S,S)-(-)-Hydrobenzoin

Dates

Last modified: 08-15-2023

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